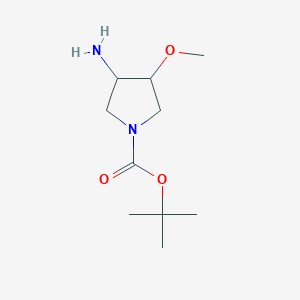

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Description

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 3-position, and a methoxy substituent at the 4-position. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.27 g/mol . The compound exists in stereoisomeric forms, such as (3R,4R) (CAS: 1400562-12-0) and (3R,4S) (CAS: 1212422-20-4), which influence its physicochemical and biological properties . It serves as a key intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic profiles or enabling further functionalization via the reactive amino group.

Propriétés

IUPAC Name |

tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

The preparation of this compound involves multi-step synthetic routes that focus on constructing the pyrrolidine ring, introducing the Boc protecting group, and functionalizing the ring with amino and methoxy substituents. The following sections detail the main synthetic strategies and reaction conditions reported in the literature.

General Synthetic Route

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino acid derivatives or suitable precursors | Ring closure via intramolecular nucleophilic substitution or reductive amination |

| 2 | Introduction of tert-butyl ester (Boc) group | tert-Butyl chloroformate with base (e.g., triethylamine) | Protects the nitrogen at position 1 |

| 3 | Methoxylation at position 4 | Nucleophilic substitution using methanol and a leaving group | Introduces the methoxy substituent |

| 4 | Amination at position 3 | Reductive amination using an amine and reducing agent (e.g., sodium cyanoborohydride) | Introduces the amino group |

This sequence ensures the stereochemical integrity of the molecule, particularly the S-configuration at position 4, which is critical for biological activity.

Detailed Synthetic Procedures

Pyrrolidine Ring Formation

The pyrrolidine ring is commonly synthesized by cyclization of amino acid derivatives or related precursors. For example, starting from a protected amino acid, intramolecular nucleophilic substitution or reductive amination can be employed to close the ring. This step sets the stage for subsequent functionalization.

Boc Protection

The nitrogen atom at position 1 is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the tert-butyl carbamate (Boc) protected intermediate, which is stable and facilitates further transformations without unwanted side reactions on the nitrogen.

Methoxylation

The methoxy group at position 4 is introduced via nucleophilic substitution. A suitable leaving group (e.g., a halide or tosylate) at position 4 is displaced by methanol under basic or neutral conditions. This step requires careful control to maintain stereochemistry and avoid side reactions.

Amination

The amino group at position 3 is introduced by reductive amination. This involves reacting a carbonyl precursor at position 3 with an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This method allows selective introduction of the amino group with retention of stereochemistry.

Industrial Production Considerations

In industrial settings, continuous flow processes are often employed to improve reaction efficiency, yield, and reproducibility. These processes allow precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which is critical for maintaining the stereochemical purity of this compound.

Research Findings and Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and stereochemistry.

- Infrared (IR) spectroscopy to identify functional groups.

- Mass Spectrometry (MS) to confirm molecular weight and purity.

These methods ensure the compound meets the required specifications for use in pharmaceutical synthesis.

Comparative Data Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Amino acid derivative cyclization | Variable | Depends on precursor and method |

| Boc protection | tert-Butyl chloroformate, triethylamine, dichloromethane, room temp | High (>90%) | Mild conditions, efficient protection |

| Methoxylation | Methanol, leaving group precursor, base | Moderate to high | Requires stereochemical control |

| Amination | Reductive amination with sodium cyanoborohydride | Moderate to high | Selective amination, stereochemistry retained |

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is crucial in the development of pharmaceuticals, particularly as an intermediate for synthesizing bioactive molecules. It is used in:

- Synthesis of Enzyme Inhibitors: The compound has been utilized in the synthesis of arginase inhibitors, which have potential therapeutic applications in treating various diseases, including cancer and metabolic disorders .

Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis processes. Its ability to produce enantiomerically pure compounds is essential for creating drugs with specific biological activities.

Organic Synthesis

It serves as a key building block in the synthesis of complex organic molecules. The tert-butyl group provides protection during chemical reactions, enhancing the versatility of the compound .

Case Study 1: Synthesis of Arginase Inhibitors

A recent study detailed the multi-step synthesis of arginase inhibitors using this compound as a starting material. The process involved several reactions, including:

- Ugi Reaction: This step produced intermediates that were further modified to yield potent inhibitors with IC50 values ranging from 0.1 nM to 100 nM against human arginase isoforms .

Case Study 2: Neuroprotective Studies

In vitro studies have assessed the neuroprotective effects of derivatives of this compound against amyloid-beta toxicity in astrocytes. These studies highlight its potential role in neurodegenerative disease research, showcasing its biological relevance beyond mere synthetic applications.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Carboxylates

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Reactivity and Functionalization Potential

- The target compound’s amino group enables direct coupling reactions (e.g., amidation, urea formation), while its methoxy group provides electron-donating effects, stabilizing adjacent charges .

- In contrast, tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4) offers a hydroxymethyl group for oxidation or esterification, and fluorine atoms enhance metabolic resistance .

- The pyridine derivatives () contain bromine, making them suitable for Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

Stereochemical Impact

- The (3R,4R) and (3R,4S) stereoisomers of the target compound (CAS: 1400562-12-0 and 1212422-20-4) exhibit distinct binding affinities in chiral environments, critical for drug efficacy .

- Similarly, tert-butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate () demonstrates how fluorinated proline derivatives influence conformational rigidity and target engagement .

Pharmacological Relevance

- The benzyl-protected amino-hydroxypyrrolidine (CAS: 1417789-76-4) shows enhanced blood-brain barrier penetration due to lipophilic benzyl groups, whereas the target compound’s methoxy group may reduce CNS activity .

Activité Biologique

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyl group, an amino group, and a methoxy substituent. Its structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor or modulator , affecting critical biological processes through binding to active or allosteric sites on target proteins. This modulation can lead to conformational changes in the proteins, altering their functional states.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Neuropharmacology : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential implications for neurological disorders.

- Enzyme Interaction : It has been used to study enzyme-substrate interactions, providing insights into how structural modifications affect biological activity.

- Therapeutic Applications : There are ongoing investigations into its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Neurotransmitter Receptor Interaction :

- A study highlighted its potential binding affinity to receptors involved in the central nervous system. Although comprehensive binding assays are needed, initial findings suggest it may influence neurotransmitter signaling pathways.

- Enzyme Modulation :

- Potential Antitumor Activity :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, and what key reaction conditions are involved?

- Methodological Answer : The compound is typically synthesized via activation of a pyrrolidine carboxylic acid derivative (e.g., 3-methylpyrrolidine-1-carboxylic acid) using thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . Purification often involves column chromatography with solvents such as ethanol/chloroform (1:10) or recrystallization . For example, a reported synthesis achieved a 60% yield using fast column chromatography under these conditions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers observe?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Look for signals corresponding to the tert-butyl group (δ ~1.4 ppm for 9H in 1H NMR; δ ~28 ppm for C in 13C NMR) and methoxy protons (δ ~3.3 ppm in 1H NMR) .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O, ~1680–1720 cm⁻¹) and amine N-H (~3300 cm⁻¹) .

- HRMS : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₀H₁₈N₂O₃: 214.1317) .

Q. What safety precautions and handling protocols are recommended when working with this compound in laboratory settings?

- Methodological Answer : Required PPE includes respiratory protection (NIOSH-approved mask), nitrile gloves, and eye/face shields . Store the compound in a cool, well-ventilated area away from ignition sources, and use grounded metal containers during transfers to prevent static discharge . Emergency eyewash stations and washing facilities must be accessible .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in the synthesis of this compound, particularly regarding stereochemical outcomes?

- Methodological Answer : Stereochemical control requires chiral catalysts or resolution techniques. For example, enantioselective synthesis of related pyrrolidine derivatives uses (R)- or (S)-configured intermediates, with optical rotation ([α]D) values (e.g., −55.0° for a chiral analog) serving as validation . Reaction optimization may involve adjusting solvent polarity (e.g., THF for better solubility) or using additives like DMAP to enhance coupling efficiency .

Q. What strategies are employed to resolve contradictory data in crystallographic studies of this compound, especially when using programs like SHELXL?

- Methodological Answer : Discrepancies in X-ray data (e.g., anisotropic displacement parameters) can be addressed by refining structural models with SHELXL, which allows manual adjustment of thermal parameters and hydrogen bonding networks . Cross-validation with spectroscopic data (e.g., NMR coupling constants) or computational modeling (e.g., density functional theory) helps confirm stereochemical assignments .

Q. How does the stereochemistry of this compound influence its reactivity in subsequent synthetic applications, and what methods validate stereochemical integrity?

- Methodological Answer : The 3-amino and 4-methoxy substituents’ spatial arrangement affects nucleophilic reactivity and hydrogen-bonding potential. For example, (3R,4R)-configured analogs show distinct biological activity due to optimized receptor interactions . Chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity, while NOESY NMR confirms spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.